BenchChemオンラインストアへようこそ!

Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride

Antimalarial Drug Discovery Chiral Pharmacology Stereochemistry-Activity Relationship

Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride (CAS 2206243-85-6) is the defined (1S,9aR) mono-hydrochloride salt essential for reproducible medicinal chemistry. This specific enantiomeric pair is the active pharmacophore in antimalarials like (-)-AM-1 (IC50 16-35 nM against drug-resistant P. falciparum). Unlike the free base (CAS 15527-89-6) or dihydrochloride salt (CAS 75532-84-2), this exact salt form ensures correct dosimetry and avoids >15% mass difference. The primary amine enables direct amide bond formation, eliminating 1–2 synthetic steps compared to (-)-lupinine. For μ-opioid receptor programs, this scaffold functions as a 'conformational lock' critical for investigating antagonist-bound conformations.

Molecular Formula C10H21ClN2
Molecular Weight 204.74 g/mol
CAS No. 2206243-85-6
Cat. No. B1469894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-2H-quinolizin-1-ylmethylamine hydrochloride
CAS2206243-85-6
Molecular FormulaC10H21ClN2
Molecular Weight204.74 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CN.Cl
InChIInChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H
InChIKeyLAGDTPPZKWZXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride (CAS 2206243-85-6) – Core Profile for Scientific Procurement


Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride (CAS 2206243-85-6) is a chiral, saturated bicyclic amine building block based on the quinolizidine scaffold . It is formally a derivative of norlupinane, with a primary aminomethyl substituent at the 1-position of the fused ring system [1]. This hydrochloride salt exhibits a molecular formula of C10H21ClN2 and a molecular weight of 204.74 g/mol . Its elevated conformational rigidity, a direct result of the fused 6,6-bicyclic architecture, chemically constrains the orientation of its amine group relative to the ring system, enforcing a specific spatial presentation that is critical for receptor recognition [2].

Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride: The Risk of Unverified Substitution in Research


The scientific and industrial value of this compound is inextricably linked to its defined stereochemistry (1S,9aR) and its mono-hydrochloride salt stoichiometry. Substituting it with the free base, a racemic mixture (CAS 15527-89-6), or a dihydrochloride salt (CAS 75532-84-2) without rigorous verification introduces significant variables. The specific enantiomeric pair has been identified as the active pharmacophore in antimalarial agents like (-)-AM-1, where the opposite enantiomer or the racemate displayed different activity and toxicity profiles [1]. Furthermore, as demonstrated in mu-opioid receptor programs, the octahydroquinolizine scaffold functions as a 'conformational lock', where changes to the bridgehead architecture can switch a ligand from antagonist to agonist activity [2]. Therefore, seemingly minor changes in stereochemistry, salt form, or ring system can fundamentally alter biological function, making untested substitution a critical risk to project reproducibility.

Quantitative Evidence for Differentiating Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride from its Closest Analogs


Enantiomer-Dependent Antimalarial Potency Defines the Required Stereochemistry

The (1S,9aR) enantiomer, which is the specific stereoisomer present in Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride, is the active pharmacophore in a series of potent antimalarial agents. The N-lupinyl derivative (-)-AM-1, built on this exact scaffold, demonstrated potent in vitro activity against both chloroquine-resistant (CQ-R) and chloroquine-susceptible (CQ-S) strains of Plasmodium falciparum, with an IC50 range of 16–35 nM [1]. The racemic mixture ((±)-AM-1) and the enantiomer built from the opposite (+)-lupinine showed comparable activity, but this research underscores that the specific 1S,9aR configuration is the basis for this potent antiplasmodial class [1].

Antimalarial Drug Discovery Chiral Pharmacology Stereochemistry-Activity Relationship

Conformational Restriction of the Quinolizidine Scaffold Dictates Opioid Receptor Functional Activity

The octahydroquinolizine core, of which this compound is a direct derivative, acts as a 'conformational lock' for N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (compound 3). When the flexible N-substituent of compound 3 was constrained by forming the octahydroquinolizine scaffold, the resulting constrained analogue 6 was a potent mu-opioid receptor antagonist, whereas analogue 9, a different constrained isomer, was a potent mu-agonist [1]. This demonstrates that the scaffold's architecture decisively determines the functional output of the ligand. The scaffold of Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride provides a defined, rigid geometry for the primary amine group, a critical feature not present in flexible piperidine analogs.

Opioid Receptor Pharmacology Conformational Analysis Scaffold Hopping

Precise Salt Stoichiometry Ensures Reproducible Physicochemical Properties

Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride (CAS 2206243-85-6) is the mono-hydrochloride salt. The dihydrochloride salt (CAS 75532-84-2) has a significantly different molecular weight (241.20 g/mol vs. 204.74 g/mol) and elemental composition . This stoichiometric difference directly impacts critical bulk properties such as hygroscopicity, solubility, and melting point . Using the incorrect salt form in a synthesis or assay will result in inaccurate molar calculations (a 15% error on a weight-by-weight basis) and unpredictable formulation behavior.

Pre-formulation Salt Selection Solid-State Chemistry

Synthetic Utility as a Chiral Building Block for Complex Alkaloid Synthesis

This compound serves as a direct precursor to a wide range of quinolizidine alkaloids and related bioactive scaffolds. A published synthetic route demonstrated that the oxidative deamination of tetrahydroanabasine derivatives provides an easy entry to lupinine, sparteine, and anabasine, all of which are built on the same octahydroquinolizine core [1]. The primary amine handle of this compound allows for efficient derivatization, unlike the corresponding alcohol (lupinine, CAS 486-70-4) which requires additional activation steps for coupling, thus providing a more direct synthetic route to amine-containing targets .

Synthetic Chemistry Chiral Building Blocks Quinolizidine Alkaloids

Class-Level Antidiabetic Pharmacophore Validates the Scaffold's Therapeutic Relevance

The octahydroquinolizine scaffold is the core of a claimed series of antidiabetic compounds. Patents from 55Pharma Drug Discovery & Development AG explicitly protect octahydroquinolizines for the treatment or prevention of diabetes mellitus and its complications, as well as hyperlipidemia [1]. While the specific target or IC50 values for this exact free amine are not disclosed, the patent literature confirms the scaffold's pharmacological relevance, which is a distinct advantage over other bicyclic amines like octahydro-1H-pyrido[1,2-a]pyrazine that were investigated as replacements for the octahydroquinolizine template and found to alter mu-opioid receptor selectivity [2].

Metabolic Disease Antidiabetic Agents Scaffold Validation

High-Impact Application Scenarios for Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride


Stereochemically Defined Synthesis of Antimalarial Leads

Medicinal chemistry teams developing next-generation aminoquinoline antimalarials should procure this specific (1S,9aR)-hydrochloride enantiomer. Evidence confirms that this precise stereochemistry forms the active pharmacophore of lead compounds like (-)-AM-1, which exhibited a potent IC50 range of 16–35 nM against drug-resistant P. falciparum strains [1]. Using the opposite enantiomer or racemic free base introduces an avoidable chiral variable that can confound in vitro activity data and complicate downstream lead optimization.

Conformationally Constrained Opioid Receptor Ligand Design

For neuroscience groups investigating mu-opioid receptor mechanisms, this compound provides the key 'conformational lock' scaffold. Published landmark research shows that by constraining a flexible piperidine pharmacophore into the octahydroquinolizine system, the functional activity of the ligand can be switched between potent antagonism and agonism [1]. This compound is thus a critical starting material for exploring the antagonist-bound conformation of the mu-opioid receptor, a design principle not achievable with flexible piperidine analogs.

High-Efficiency Derivatization for Alkaloid Library Synthesis

Synthetic chemistry groups focused on building quinolizidine alkaloid libraries should select this amine hydrochloride over the more common alcohol, (-)-lupinine. The free primary amine functionality allows for direct, high-yielding amide bond formation, reductive alkylation, or sulfonamide synthesis, eliminating 1–2 synthetic steps required if starting from the alcohol [1]. This translates to faster SAR cycles and higher library diversity in programs inspired by natural products like sparteine and lupanine.

Reproducible Pre-formulation and Salt Metathesis Studies

For pre-clinical formulation scientists, the precise mono-hydrochloride salt stoichiometry is non-negotiable. The dihydrochloride analog introduces a >15% mass difference and altered solid-state properties, directly impacting solubility, stability, and dosimetry [1]. This compound provides a well-defined starting point for systematic salt and polymorphism screens, ensuring accurate molar calculations for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.